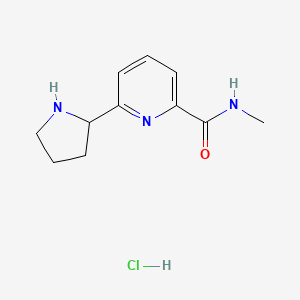

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride

Descripción general

Descripción

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a pyridine ring, further modified with a carboxylic acid methylamide group and a hydrochloride moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Análisis De Reacciones Químicas

Hydrolysis of the Methylamide Group

The methylamide moiety at the pyridine-2-carboxylic acid position is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or ammonium derivatives.

| Reaction Type | Conditions | Product | Source Citation |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 20–24 h | Pyridine-2-carboxylic acid derivatives | |

| Basic Hydrolysis | NaOH (1–3 M), 60–80°C | Ammonium salts or free amines |

In , analogous hydrolysis of a trifluoromethylpyridine carboxamide under HCl yielded carboxylic acid intermediates, a pathway applicable to this compound.

Functionalization of the Pyrrolidine Ring

The pyrrolidin-2-yl group participates in reductive amination, alkylation, or acylation reactions.

Key Reactions

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH(OAc)₃ to form tertiary amines ( ).

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) modifies the pyrrolidine nitrogen ( ).

Example Pathway

-

Intermediate : 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide

-

Reagent : Formaldehyde, NaBH(OAc)₃

Cross-Coupling Reactions at the Pyridine Core

The pyridine ring enables Suzuki-Miyaura or Negishi couplings when halogenated. While the parent compound lacks halogens, synthetic precursors (e.g., bromopyridines) undergo:

| Coupling Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Arylboronic acids | 60–85% | |

| Negishi | Pd(OAc)₂/ligand, Zn reagents | Organozinc compounds | 70–90% |

For instance, highlights Pd-catalyzed C–N coupling of pyridyl ammonium salts with boranes, relevant for modifying analogous structures.

Cyclization and Heterocycle Formation

The compound’s amide and pyrrolidine groups facilitate cyclization to form fused heterocycles.

Case Study from :

-

Substrate : α-Bromoketones + 2-aminopyridines

-

Conditions : I₂/TBHP (for amidation) or TBHP alone (for bromocyclization)

-

Outcome :

-

Path A : Forms N-(pyridin-2-yl)amides via C–C cleavage.

-

Path B : Generates 3-bromoimidazo[1,2-a]pyridines via tandem cyclization-bromination.

-

This reactivity mirrors potential transformations of the methylamide group in the target compound.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization with bases (e.g., NaOH) to yield freebase forms, altering solubility and reactivity.

Example :

-

Reagent : 10% NaOH

-

Product : 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide (freebase)

-

Application : Facilitates further reactions in nonpolar solvents ( ).

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 241.72 g/mol

- CAS Number : 1508261-86-6

These properties contribute to its reactivity and utility in various chemical reactions, particularly in drug development.

Inhibitors of Kinase Activity

Research indicates that compounds similar to 6-Pyrrolidin-2-yl-pyridine derivatives can act as inhibitors of the IκB kinase (IKK) complex. This inhibition is crucial for the treatment of various diseases characterized by inflammatory responses, including:

- Autoimmune Diseases : Such as rheumatoid arthritis and lupus.

- Cancer : Targeting IKK-mediated pathways can help in managing different cancers, including breast and colorectal cancers .

The ability of these compounds to block transcription of pro-inflammatory cytokines makes them promising candidates for therapeutic interventions.

Cannabinoid Receptor Modulation

Another significant application is in the modulation of cannabinoid receptors. Compounds structurally related to 6-Pyrrolidin-2-yl-pyridine have been identified as selective agonists for the Cannabinoid Receptor 2 (CB2). This receptor is involved in several physiological processes, including pain modulation and immune response regulation . The therapeutic implications include:

- Pain Management : Potential use in chronic pain conditions.

- Anti-inflammatory Effects : Could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

The synthesis of 6-Pyrrolidin-2-yl-pyridine derivatives typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements have focused on utilizing novel catalysts to enhance reaction efficiency while minimizing by-products .

Table 2: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Heterogeneous Catalysis | Use of solid catalysts for reactions involving pyridine derivatives. | Improved selectivity and reduced reaction times. |

| Organocatalysis | Catalysis using organic molecules to drive chemical reactions. | Environmentally friendly and often more cost-effective. |

Mecanismo De Acción

The mechanism by which 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

2-Pyrrolidin-2-ylpyridine: A related compound with a similar structure but lacking the carboxylic acid and methylamide groups.

2-Pyridinecarboxylic acid: A simpler pyridine derivative without the pyrrolidine ring.

Uniqueness: 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride is unique due to its combination of pyridine and pyrrolidine rings, as well as the presence of the carboxylic acid and methylamide groups. This combination provides distinct chemical properties and reactivity compared to its similar compounds.

Actividad Biológica

Overview

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride, also known by its CAS number 1361116-82-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| IUPAC Name | This compound |

| CAS Number | 1361116-82-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably, studies indicate that this compound may influence:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation.

- Protein-Protein Interactions (PPIs) : The compound may modulate interactions between proteins, particularly those involved in oxidative stress responses, such as the Nrf2-Keap1 pathway .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. It appears to inhibit the growth of various cancer cell lines through:

- Inhibition of Cell Proliferation : Studies have shown a decrease in cell viability in treated cancer cells compared to controls.

- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignancies.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions characterized by oxidative stress and inflammation. The modulation of the Nrf2 pathway is particularly noteworthy, as it plays a critical role in cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the effect of the compound on human cancer cell lines, revealing IC50 values indicating potent inhibition of cell growth at low concentrations.

- Mechanistic studies indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a dual role in both promoting apoptosis and inducing stress responses in cancer cells .

-

Animal Models :

- In vivo studies have been conducted using murine models to assess the therapeutic potential of the compound against tumor growth. Results showed a significant reduction in tumor size compared to untreated controls.

- Behavioral assessments indicated improvements in cognitive function in models of neurodegenerative diseases, supporting its neuroprotective claims .

Propiedades

IUPAC Name |

N-methyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-12-11(15)10-5-2-4-9(14-10)8-6-3-7-13-8;/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJDHIDSBJGLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.